2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS No.: 2096997-57-6

Cat. No.: VC2929087

Molecular Formula: C18H20BClO3

Molecular Weight: 330.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096997-57-6 |

|---|---|

| Molecular Formula | C18H20BClO3 |

| Molecular Weight | 330.6 g/mol |

| IUPAC Name | 2-(2-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |

| Standard InChI Key | JPQZDWJJUVXTGC-UHFFFAOYSA-N |

| SMILES | B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl |

Introduction

Chemical Identity and Structure

Basic Information

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is characterized by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 2096997-57-6 |

| Molecular Formula | C18H20BClO3 |

| Molecular Weight | 330.61 g/mol |

| Chemical Class | Organoboron compounds, Dioxaborinanes |

The compound belongs to the broader family of dioxaborinane derivatives, which feature a six-membered heterocyclic ring containing boron and two oxygen atoms. The specific structural elements include a 4-benzyloxy-2-chlorophenyl group attached to the boron atom and a 5,5-dimethyl substitution pattern on the dioxaborinane ring .

Structural Features

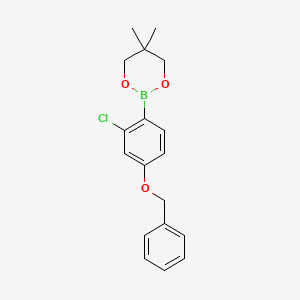

The molecular structure of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane consists of three main components:

-

A dioxaborinane ring: A six-membered heterocyclic ring containing boron and two oxygen atoms, with two methyl groups at the 5-position

-

A 2-chlorophenyl moiety: Directly attached to the boron atom

-

A benzyloxy group: Located at the 4-position of the chlorophenyl ring

This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations, particularly in coupling reactions where the carbon-boron bond serves as a reactive site.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane have been determined through both experimental measurements and computational predictions:

| Property | Value | Method |

|---|---|---|

| Physical Appearance | Solid (presumed) | - |

| Boiling Point | 462.5±40.0 °C | Predicted |

| Density | 1.17±0.1 g/cm³ | Predicted |

| Solubility | Presumed soluble in non-polar organic solvents | Based on similar compounds |

The high boiling point reflects the compound's relatively high molecular weight and the presence of aromatic rings that contribute to intermolecular forces .

Chemical Reactivity

The chemical reactivity of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is primarily determined by the boron-carbon bond, which can undergo various transformations:

-

The boron center can participate in transmetalation reactions, particularly in cross-coupling processes like Suzuki-Miyaura reactions

-

The benzyloxy group provides a protected phenolic position that can be deprotected to reveal a reactive hydroxyl group

-

The chlorine substituent offers a potential site for further functionalization through metal-catalyzed coupling reactions

Similar dioxaborinane compounds have demonstrated stability to air and moisture compared to boronic acids, making them valuable reagents in organic synthesis .

Synthesis Methods

Specific Synthesis of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

The specific synthesis of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane likely follows this general procedure:

-

Preparation of 4-benzyloxy-2-chlorophenylboronic acid through:

-

Lithiation of an appropriate 4-benzyloxy-2-chlorobromobenzene precursor

-

Treatment with a trialkyl borate, followed by hydrolysis

-

-

Condensation with 2,2-dimethyl-1,3-propanediol:

-

Refluxing in toluene with azeotropic removal of water

-

Purification by silica gel column chromatography

-

Similar procedures for related dioxaborinanes typically yield crystalline solids that can be characterized by NMR spectroscopy and other analytical methods .

Comparative Analysis with Related Compounds

Structural Comparison with Other Dioxaborinanes

Several related dioxaborinane compounds share structural similarities with 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane:

These structural variations affect physical properties, reactivity, and applications of the respective compounds.

Reactivity Comparison

The reactivity of these related compounds varies based on their substitution patterns:

-

The benzyloxy group in 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane offers potential for deprotection chemistry

-

The position of halogen substituents (ortho in the target compound vs. meta or para in related compounds) affects electronic properties and steric environment around the boron center

-

Additional electron-withdrawing or donating groups (like methoxy or trifluoromethyl) in related compounds modify the electronic properties of the aryl ring

Applications and Research Significance

Synthetic Applications

2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane likely finds applications in:

-

Cross-coupling reactions: The compound can serve as a nucleophilic partner in Suzuki-Miyaura coupling reactions for C-C bond formation

-

Building block for complex molecules: The combination of boron functionality with benzyloxy and chloro substituents provides multiple handles for selective transformations

-

Pharmaceutical intermediate: The structural features suggest potential utility in constructing drug-like molecules

Advantages over Boronic Acids

Dioxaborinane derivatives like 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane offer several advantages over their boronic acid counterparts:

-

Enhanced stability: Less prone to decomposition and self-condensation

-

Improved handling: Generally crystalline solids with better shelf-life

-

Controlled reactivity: The cyclic structure modulates the Lewis acidity of the boron center

These properties make dioxaborinanes valuable alternatives to boronic acids in various synthetic applications, particularly when extended storage or controlled reactivity is required .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume